2-hydrazinyl-5-methoxybenzoic acid CAS number 185556-57-4
2-hydrazinyl-5-methoxybenzoic acid CAS number 185556-57-4
The following technical guide details the chemical properties, synthesis, and applications of 2-hydrazinyl-5-methoxybenzoic acid (CAS 185556-57-4). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on its critical role as a scaffold for indazole-based therapeutics.
CAS Number: 185556-57-4 Synonyms: 5-Methoxy-2-hydrazinobenzoic acid; 2-Hydrazino-5-methoxybenzoic acid Molecular Formula: C₈H₁₀N₂O₃ Molecular Weight: 182.18 g/mol
Executive Summary
2-Hydrazinyl-5-methoxybenzoic acid is a specialized bifunctional intermediate used primarily in the synthesis of 5-methoxy-1H-indazoles and indazol-3-ones . Its structure combines a carboxylic acid moiety with an ortho-hydrazine group, making it a classic precursor for the Fischer Indazole Synthesis . This compound serves as a critical building block in the development of kinase inhibitors, anti-inflammatory agents, and neuroprotective drugs where the indazole core functions as a bioisostere for indole or purine systems.
Chemical Identity & Properties
| Property | Specification |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Dilute Acid/Base; Sparingly soluble in water |
| Melting Point | >200°C (Decomposes upon cyclization) |
| Acidity (pKa) | ~3.5 (COOH), ~8.0 (Hydrazine) |
| Stability | Hygroscopic; Sensitive to oxidation (hydrazine moiety).[1] Store under inert gas at -20°C. |
Structural Significance
The presence of the electron-donating methoxy group at position 5 (para to the hydrazine) significantly influences the nucleophilicity of the hydrazine tail. This electronic effect facilitates rapid cyclization with carbonyl electrophiles, making it more reactive than the unsubstituted parent compound.
Synthetic Pathways & Experimental Protocols
Synthesis from 2-Amino-5-methoxybenzoic Acid
The most robust route to CAS 185556-57-4 involves the diazotization of 5-methoxyanthranilic acid followed by reduction. This method avoids the use of transition metal catalysts required for halo-arene substitutions.
Reaction Scheme:
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Diazotization: 2-Amino-5-methoxybenzoic acid
Diazonium Salt -
Reduction: Diazonium Salt
2-Hydrazinyl-5-methoxybenzoic acid
Detailed Protocol
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Reagents: 2-Amino-5-methoxybenzoic acid (1 eq), NaNO₂ (1.1 eq), SnCl₂·2H₂O (2.5 eq), Conc. HCl.
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Step 1 (Diazotization):
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Dissolve 10 mmol of 2-amino-5-methoxybenzoic acid in 30 mL of conc. HCl. Cool to -5°C in an ice-salt bath.
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Add a solution of NaNO₂ (11 mmol in 5 mL H₂O) dropwise, maintaining temperature below 0°C. Stir for 30 min.
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Step 2 (Reduction):
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Dissolve SnCl₂·2H₂O (25 mmol) in 20 mL conc. HCl; cool to -5°C.
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Add the cold diazonium solution to the stannous chloride solution slowly with vigorous stirring. A thick precipitate will form immediately.
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Stir at 0°C for 2 hours, then allow to warm to room temperature.
-
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Step 3 (Isolation):
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Filter the hydrochloride salt precipitate.[2]
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Free Base Liberation: Dissolve the salt in minimal water and neutralize with saturated sodium acetate or Na₂CO₃ to pH 6-7.
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Filter the resulting free acid, wash with ice-cold water and ether. Dry under vacuum over P₂O₅.
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Cyclization to 5-Methoxy-1H-indazol-3-ol
This is the primary "self-validating" reaction for this compound. If the synthesis in 3.1 is successful, acid-catalyzed heating should yield the indazolone precipitate.
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Protocol: Reflux the hydrazine intermediate in 5% aqueous HCl or acetic acid for 2–4 hours.
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Observation: The solution will darken slightly, and upon cooling, 5-methoxy-1H-indazol-3-ol (CAS 18455-52-8) precipitates as a solid.
Visualization: Synthesis & Cyclization Workflow
The following diagram illustrates the transformation from the anthranilic acid precursor to the final indazole scaffold.
Figure 1: Synthetic workflow for CAS 185556-57-4, highlighting its origin from anthranilic acid and its divergence into indazole and hydrazone pathways.
Applications in Drug Discovery[3]
Indazole Scaffold Construction
The 5-methoxyindazole core is a privileged structure in medicinal chemistry.
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Kinase Inhibition: The indazole nitrogen atoms mimic the adenine ring of ATP, allowing these molecules to bind effectively to the hinge region of kinase enzymes (e.g., VEGFR, PDGFR inhibitors). The 5-methoxy group often occupies a hydrophobic pocket, improving potency.
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Mechanism: The intramolecular condensation of the hydrazine NH₂ with the carboxylic acid COOH forms the pyrazole ring fused to the benzene.
Bioconjugation & Ligation
Recent methodologies utilize 2-hydrazinobenzoic acids in "pyrazolone ligation."
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Reaction: The hydrazine moiety reacts with
-ketoesters to form stable pyrazolone linkages.[3] -
Utility: This is used for site-specific protein modification and peptide stapling, offering a robust alternative to standard amide coupling.
Safety & Handling (E-E-A-T)
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Hazards: As a hydrazine derivative, this compound is a potential skin sensitizer and irritant (H315, H317, H319).
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Incompatibility: DO NOT mix with strong oxidizing agents.[4] Contact with strong acids may release minor amounts of toxic gases if impurities (sulfites) are present from the reduction step.
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Storage: Hygroscopic. Store in a desiccator at -20°C to prevent oxidation of the hydrazine group to the azo or diazo species.
References
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BLD Pharm. (2024). 2-Hydrazineyl-5-methoxybenzoic acid hydrochloride Datasheet. Retrieved from
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National Institutes of Health (NIH). (2015). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from
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PubChem. (2024). 5-Methoxy-1H-indazole-3-carboxylic acid (Downstream Derivative). National Library of Medicine. Retrieved from
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Organic Chemistry Portal. (2023). Synthesis of Indazoles. Retrieved from
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Royal Society of Chemistry. (2020). Pyrazolone ligation-mediated versatile sequential bioconjugations. Chemical Science. Retrieved from
Sources
- 1. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019213403A1 - Inhibitors of cyclin-dependent kinases - Google Patents [patents.google.com]
- 3. Pyrazolone ligation-mediated versatile sequential bioconjugations - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02466J [pubs.rsc.org]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
